Cas no 2098085-86-8 (4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole)

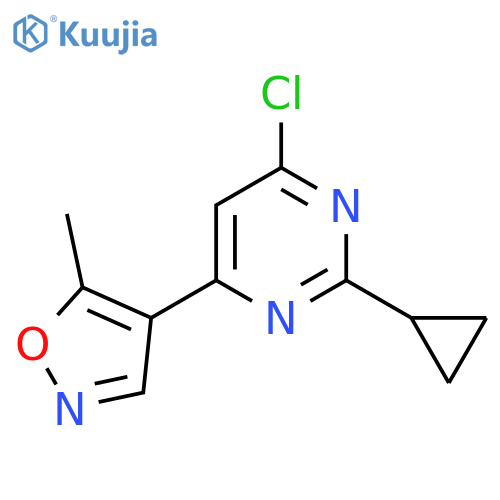

2098085-86-8 structure

商品名:4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole 化学的及び物理的性質

名前と識別子

-

- 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole

- AKOS026714943

- F1967-4350

- 2098085-86-8

- 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methyl-1,2-oxazole

- 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole

-

- インチ: 1S/C11H10ClN3O/c1-6-8(5-13-16-6)9-4-10(12)15-11(14-9)7-2-3-7/h4-5,7H,2-3H2,1H3

- InChIKey: XOTPHPHCMIWTPI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C2C=NOC=2C)N=C(C2CC2)N=1

計算された属性

- せいみつぶんしりょう: 235.0512396g/mol

- どういたいしつりょう: 235.0512396g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C243021-500mg |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 500mg |

$ 435.00 | 2022-04-01 | ||

| Life Chemicals | F1967-4350-1g |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 95%+ | 1g |

$466.0 | 2023-09-06 | |

| Life Chemicals | F1967-4350-5g |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 95%+ | 5g |

$1398.0 | 2023-09-06 | |

| Life Chemicals | F1967-4350-0.25g |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 95%+ | 0.25g |

$419.0 | 2023-09-06 | |

| Life Chemicals | F1967-4350-10g |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 95%+ | 10g |

$1957.0 | 2023-09-06 | |

| Life Chemicals | F1967-4350-2.5g |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 95%+ | 2.5g |

$932.0 | 2023-09-06 | |

| TRC | C243021-1g |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 1g |

$ 660.00 | 2022-04-01 | ||

| TRC | C243021-100mg |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 100mg |

$ 115.00 | 2022-04-01 | ||

| Life Chemicals | F1967-4350-0.5g |

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole |

2098085-86-8 | 95%+ | 0.5g |

$442.0 | 2023-09-06 |

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole 関連文献

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

2098085-86-8 (4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量